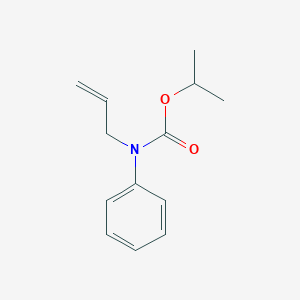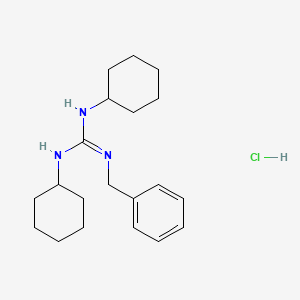
benzyl-(N,N'-dicyclohexylcarbamimidoyl)azanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,3-dicyclohexylguanidine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by its molecular formula and weight, which are essential for understanding its behavior in different chemical reactions .
Méthodes De Préparation
The synthesis of 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride involves several steps and specific reaction conditions. One common method includes the reaction of benzylamine with dicyclohexylcarbodiimide in the presence of hydrochloric acid. This reaction typically requires controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Benzyl-2,3-dicyclohexylguanidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it is studied for its potential effects on cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic properties, particularly in the treatment of certain diseases. Industrial applications include its use in the production of specialized materials and chemicals .
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, but they generally involve complex biochemical interactions .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride stands out due to its unique structure and reactivity. Similar compounds include other guanidine derivatives, which may have different substituents and properties. The uniqueness of 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride lies in its specific combination of benzyl and dicyclohexyl groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
6182-00-9 |
|---|---|
Formule moléculaire |
C20H32ClN3 |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
2-benzyl-1,3-dicyclohexylguanidine;hydrochloride |
InChI |
InChI=1S/C20H31N3.ClH/c1-4-10-17(11-5-1)16-21-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19;/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2,(H2,21,22,23);1H |
Clé InChI |
CORMMKFIPKYSOO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=NCC2=CC=CC=C2)NC3CCCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


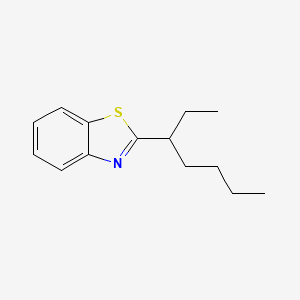


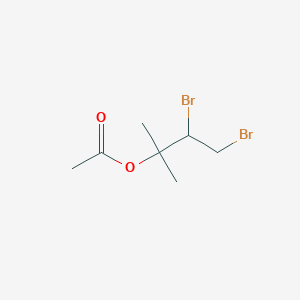
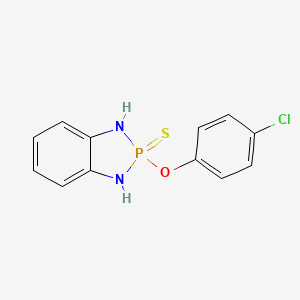
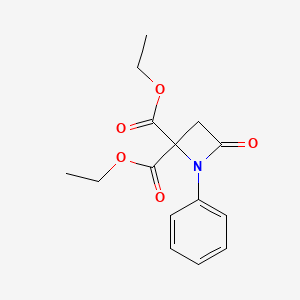
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
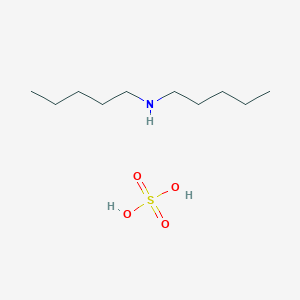
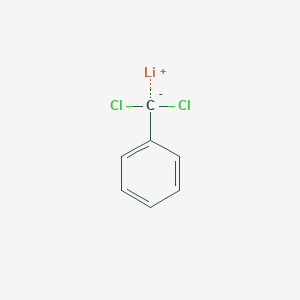


![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
